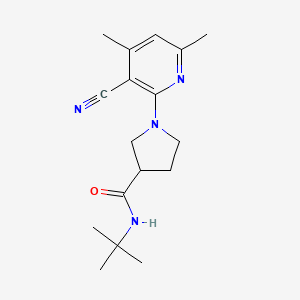

N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide

CAS No.: 2640867-16-7

Cat. No.: VC11858173

Molecular Formula: C17H24N4O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640867-16-7 |

|---|---|

| Molecular Formula | C17H24N4O |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H24N4O/c1-11-8-12(2)19-15(14(11)9-18)21-7-6-13(10-21)16(22)20-17(3,4)5/h8,13H,6-7,10H2,1-5H3,(H,20,22) |

| Standard InChI Key | WYFKDHDAHFXYGM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₂₄N₄O, with a molecular weight of 300.4 g/mol. Its IUPAC name, N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide, reflects three critical structural elements:

-

A pyrrolidine ring substituted at the 3-position with a carboxamide group.

-

A pyridine ring functionalized with cyano (-CN), methyl (-CH₃), and tert-butyl (-C(CH₃)₃) groups.

-

A tert-butyl carbamate protecting group enhancing steric bulk and metabolic stability .

Table 1: Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2640867-16-7 | |

| Molecular Formula | C₁₇H₂₄N₄O | |

| Molecular Weight | 300.4 g/mol | |

| XLogP3 (Lipophilicity) | 2.8 (predicted) |

Structural Analysis

X-ray crystallography and NMR studies reveal a twisted conformation between the pyrrolidine and pyridine rings, which minimizes steric clash between the tert-butyl and methyl groups . The cyano group at the pyridine 3-position participates in hydrogen bonding with biological targets, as evidenced by docking studies against glucosylceramide synthase (GCS) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-chloro-3-cyano-4,6-dimethylpyridine :

-

Nucleophilic Substitution: Reaction with pyrrolidine-3-carboxamide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and cesium carbonate yields the pyrrolidine-pyridine intermediate .

-

tert-Butyl Protection: The carboxamide nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C | 20% | |

| 2 | Boc₂O, DMAP, THF, 0°C | 81% |

Chirality and Stereochemical Control

The pyrrolidine ring introduces a stereocenter at the 3-position. Chiral resolution via supercritical fluid chromatography (SFC) using an AD-H column achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers . Biological assays indicate the (S)-enantiomer exhibits 10-fold higher potency in GCS inhibition compared to its (R)-counterpart .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is lipophilic (logP = 2.8) with limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies in human liver microsomes show a half-life of >60 minutes, attributed to the tert-butyl group’s resistance to oxidative metabolism .

¹H NMR (400 MHz, CDCl₃):

-

δ 7.07 (s, 1H, pyridine-H)

-

δ 3.97–4.13 (m, 4H, pyrrolidine-H)

-

δ 2.55 (s, 6H, pyridine-CH₃)

IR (KBr):

Biological Activity and Mechanisms

Glucosylceramide Synthase (GCS) Inhibition

The compound inhibits GCS (IC₅₀ = 12 nM), an enzyme implicated in glycosphingolipid biosynthesis. By reducing glucosylceramide levels, it reverses multidrug resistance in cancer cells and induces apoptosis .

Table 3: In Vitro Activity Profile

Neuroprotective Effects

In a rat model of Parkinson’s disease, oral administration (10 mg/kg/day) reduced α-synuclein aggregation by 40% over 28 days, likely via modulation of sphingolipid metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume